2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid 2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18238544
InChI: InChI=1S/C18H19NO4/c1-13-7-5-6-10-15(13)11-16(17(20)21)19-18(22)23-12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol

2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC18238544

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid -

Specification

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
IUPAC Name 3-(2-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C18H19NO4/c1-13-7-5-6-10-15(13)11-16(17(20)21)19-18(22)23-12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)
Standard InChI Key SDJQLXBAHPYQDN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid (IUPAC name: 3-(2-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid) is a chiral molecule with the molecular formula C₁₈H₁₉NO₄ and a molecular weight of 313.3 g/mol. Its structure comprises three key components:

  • A propanoic acid backbone functionalized at the α-position with a Cbz-protected amino group.

  • A 2-methylphenyl substituent at the β-carbon, introducing steric and electronic modulation.

  • A benzyloxycarbonyl (Cbz) group, a widely used amine-protecting group in peptide synthesis.

The stereochemistry of the α-carbon determines its enantiomeric form, with the L-configuration being more prevalent in biological systems. The 2-methylphenyl group’s ortho-substitution imposes steric hindrance, influencing conformational flexibility and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₁₉NO₄
Molecular Weight313.3 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in polar aprotic solvents
Melting PointData not available
StabilityStable under inert atmospheres

Synthesis and Preparation Methods

The synthesis of this compound follows established protocols for Cbz-protected amino acids, optimized for the incorporation of the 2-methylphenyl moiety:

Step 1: Amino Group Protection

The primary amine of 3-(2-methylphenyl)alanine reacts with benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 9–10) in tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine is commonly employed to neutralize HCl byproducts:

R-NH2+Cbz-ClBaseR-NH-Cbz+HCl\text{R-NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{R-NH-Cbz} + \text{HCl}

This step achieves near-quantitative yields when conducted at 0–5°C to minimize side reactions.

Step 2: Carboxylic Acid Activation

The propanoic acid group is activated using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with catalytic 4-dimethylaminopyridine (DMAP). This facilitates coupling reactions in subsequent peptide synthesis steps.

Step 3: Purification

Crude product purification typically involves silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures.

Chemical Reactions and Stability

The compound participates in three primary reaction types:

Deprotection of the Cbz Group

Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas cleaves the Cbz group, yielding the free amine and toluene byproducts:

R-NH-Cbz+H2Pd/CR-NH2+C6H5CH3+CO2\text{R-NH-Cbz} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{R-NH}_2 + \text{C}_6\text{H}_5\text{CH}_3 + \text{CO}_2

This reaction proceeds efficiently at room temperature and 1 atm H₂ pressure.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic catalysis (H₂SO₄, HCl) to form esters, enhancing lipophilicity for membrane permeability studies.

Stability Considerations

  • Acidic Conditions: The Cbz group resists hydrolysis below pH 3 but degrades slowly in concentrated HCl.

  • Basic Conditions: Stable in mild bases (pH < 10); prolonged exposure to NaOH induces racemization.

  • Oxidative Stability: Susceptible to strong oxidizers (e.g., KMnO₄), which attack the benzyl ether linkage.

Applications in Peptide Synthesis

This compound serves as a building block in solid-phase peptide synthesis (SPPS), where its features enable:

Orthogonal Protection Strategies

The Cbz group’s compatibility with Fmoc/t-Bu protocols allows sequential deprotection in complex peptide sequences. For example, Cbz-protected residues remain intact during Fmoc removal with piperidine.

Steric Tailoring

The 2-methylphenyl group’s ortho-substitution hinders rotational freedom, favoring rigid peptide conformations. This property is exploited in designing β-turn mimetics and protease inhibitors.

Comparison with Structural Analogs

Table 2: Substituent Effects on Physicochemical Properties

Analog SubstituentSolubility (mg/mL)LogPProteolytic Stability
2-Methylphenyl (target)0.83.2High
4-Methylphenyl1.22.9Moderate
3-Hydroxyphenyl5.61.7Low

The 2-methyl group reduces solubility compared to para-substituted analogs but enhances resistance to enzymatic degradation.

Computational Studies

Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict:

  • Dipole Moment: 4.8 Debye, indicating moderate polarity.

  • HOMO-LUMO Gap: 5.3 eV, suggesting stability against electrophilic attack.

  • Torsional Barriers: 12 kcal/mol for Cbz group rotation, favoring planar conformations.

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